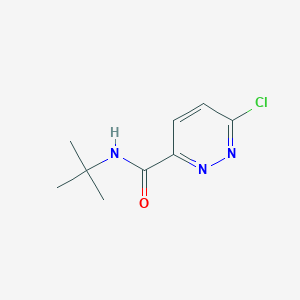

N-tert-butyl-6-chloropyridazine-3-carboxamide

Vue d'ensemble

Description

N-tert-butyl-6-chloropyridazine-3-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a chloropyridazine ring, and a carboxamide functional group. Its molecular formula is C9H12ClN3O.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-chloropyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-tert-butyl-6-chloropyridazine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation Reactions: Oxidation can occur at the tert-butyl group or the pyridazine ring, leading to the formation of different oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while reduction reactions can produce various reduced forms of the original compound.

Applications De Recherche Scientifique

N-tert-butyl-6-chloropyridazine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of N-tert-butyl-6-chloropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-tert-butyl-6-chloropyridazine-3-carboxamide: Unique due to its specific substitution pattern and functional groups.

tert-butyl N-(6-chloropyridazin-3-yl)carbamate: Similar structure but with a carbamate functional group instead of a carboxamide.

6-chloropyridazine-3-carboxamide: Lacks the tert-butyl group, leading to different chemical and biological properties

Uniqueness

This compound stands out due to its combination of a tert-butyl group, chloropyridazine ring, and carboxamide functional group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Activité Biologique

N-tert-butyl-6-chloropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12ClN3O

- Molecular Weight : 227.67 g/mol

The compound features a pyridazine ring substituted with a tert-butyl group and a chlorinated position, which may influence its biological interactions and pharmacokinetics.

Research indicates that this compound exhibits biological activity through various mechanisms, primarily involving modulation of enzyme activity and receptor interactions.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, contributing to its potential as an antiviral agent. For instance, studies have demonstrated its effectiveness against reverse transcriptase enzymes, which are crucial in the replication of viruses such as HIV .

- Receptor Modulation : Preliminary data suggest that this compound may interact with muscarinic acetylcholine receptors, which are implicated in several physiological processes including cognition and memory. This interaction could position this compound as a candidate for neuroprotective therapies .

Antiviral Properties

This compound has been evaluated for its antiviral efficacy. In vitro studies have reported:

- IC50 Values : The compound exhibited an IC50 value of approximately 1.96 μM against HIV reverse transcriptase, indicating potent antiviral activity against this target .

Anticancer Potential

The compound's anticancer properties have also been investigated. In various cancer cell lines, it demonstrated:

- Cytotoxicity : Significant cytotoxic effects were observed in FaDu hypopharyngeal tumor cells, showing better performance than standard chemotherapy agents like bleomycin .

Case Studies

- HIV Research : A study focused on the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) highlighted the efficacy of this compound in overcoming resistance mutations in HIV strains. This aspect is crucial for developing effective treatments for resistant viral infections .

- Neuroprotective Studies : Investigations into the neuroprotective effects of this compound revealed its potential to enhance cognitive function in animal models by modulating cholinergic signaling pathways. This finding suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

N-tert-butyl-6-chloropyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-9(2,3)11-8(14)6-4-5-7(10)13-12-6/h4-5H,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRIYZWFJKQUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.